

3-Ethylbiphenyl CAS number 5668-93-9 details

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Compound of Interest

Compound Name: **3-Ethylbiphenyl**

Cat. No.: **B036059**

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An In-Depth Technical Guide to **3-Ethylbiphenyl** (CAS 5668-93-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **3-Ethylbiphenyl** (CAS No. 5668-93-9), a substituted aromatic hydrocarbon. Intended for professionals in chemical research and pharmaceutical development, this guide synthesizes critical data on its physicochemical properties, outlines a robust and validated synthetic protocol, details its analytical and spectroscopic profile, discusses its applications as a synthetic intermediate, and provides essential safety and handling information. The content is structured to deliver not just data, but also expert insights into the practical application and scientific rationale behind the methodologies presented.

Chemical Identity and Physicochemical Properties

3-Ethylbiphenyl, also known by its IUPAC name 1-ethyl-3-phenylbenzene, is a biphenyl derivative with the chemical formula C₁₄H₁₄.^[1]^[2] It belongs to the class of aromatic hydrocarbons and serves as a valuable building block in organic synthesis.^[3] Its core structure consists of two phenyl rings linked by a single bond, with an ethyl substituent at the meta-position of one ring.

Key Identifiers

| Identifier | Value |
|-------------------|--|
| CAS Number | 5668-93-9 [1] |
| Molecular Formula | C ₁₄ H ₁₄ [1] |
| Molecular Weight | 182.26 g/mol [1] |
| IUPAC Name | 1-ethyl-3-phenylbenzene [1] |
| Synonyms | 3-Ethyl-1,1'-biphenyl, m-ethylbiphenyl [1] |
| InChI Key | HUXKTWJQSHBZIV-UHFFFAOYSA-N [1] |
| SMILES | CCC1=CC(=CC=C1)C2=CC=CC=C2 [4] |

Physicochemical Data

The physical state of **3-Ethylbiphenyl** is a colorless to almost colorless clear liquid.[\[3\]](#) Its properties make it suitable for a range of chemical transformations, particularly those requiring organic solvents.

| Property | Value | Source(s) |
|----------------------|----------------------------------|---------------------|
| Appearance | Colorless to Light Yellow Liquid | [3] |
| Melting Point | -27 °C (245.58 K) | [2] |
| Boiling Point | 284 °C (559.11 K) at 760 mmHg | [2] |
| Density | ~1.00 g/cm ³ | [2] |
| Purity (Commercial) | >98.0% (by GC) | [3] |
| LogP (Octanol/Water) | 4.3 (Computed) | [1] |

Synthesis and Purification

The construction of the biaryl scaffold is a cornerstone of modern organic synthesis. For **3-Ethylbiphenyl**, the Suzuki-Miyaura cross-coupling reaction represents the most efficient and

reliable synthetic strategy. This palladium-catalyzed reaction forms a C-C bond between an aryl halide and an arylboronic acid, offering high functional group tolerance and excellent yields.

Recommended Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol details the synthesis of **3-Ethylbiphenyl** from 3-ethylphenylboronic acid and bromobenzene.

Reactants:

- 3-Ethylphenylboronic acid
- Bromobenzene
- Palladium(II) Acetate $[\text{Pd}(\text{OAc})_2]$
- Triphenylphosphine $[\text{P}(\text{Ph})_3]$
- Potassium Carbonate (K_2CO_3)
- Toluene
- Water

Protocol:

- Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add 3-ethylphenylboronic acid (1.2 mmol), bromobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).
- Solvent and Base Addition: Add toluene (20 mL) followed by a 2M aqueous solution of potassium carbonate (K_2CO_3) (10 mL). The biphasic mixture is stirred vigorously.
- Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to ensure an oxygen-free environment, which is critical for preventing the degradation of the palladium(0) catalyst formed in situ.

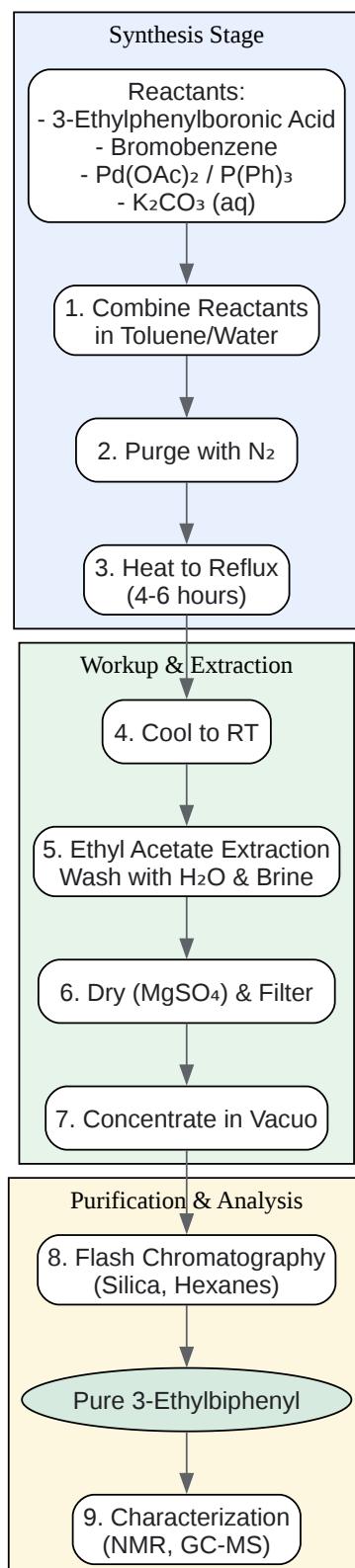
- Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
- Workup and Extraction: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Dilute with ethyl acetate (30 mL) and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with hexanes, to afford **3-Ethylbiphenyl** as a pure, colorless liquid.

Rationale for Choices:

- Catalyst System: The combination of $\text{Pd}(\text{OAc})_2$ and $\text{P}(\text{Ph})_3$ generates the active $\text{Pd}(0)$ catalyst *in situ*. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
- Base and Solvent: Aqueous potassium carbonate is a cost-effective and efficient base for activating the boronic acid. The toluene/water biphasic system is standard for Suzuki couplings, allowing for easy product extraction.

Synthesis and Purification Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the final, purified product.



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Caption: Workflow for the synthesis and purification of **3-Ethylbiphenyl**.

Spectroscopic and Analytical Profile

Characterization of **3-Ethylbiphenyl** is achieved through a combination of chromatographic and spectroscopic techniques. While publicly available experimental spectra are scarce, the expected profile can be reliably predicted based on its structure and data from analogous compounds.

Gas Chromatography (GC)

GC is an excellent method for assessing the purity of **3-Ethylbiphenyl**. Kovats retention indices, which normalize retention times, have been experimentally determined.

| Column Type (Stationary Phase) | Temperature (°C) | Kovats Index (I) | Source(s) |
|-------------------------------------|------------------|------------------|---------------------|
| Capillary, Apiezon L (non-polar) | 200 | 1628 | [5] |
| Capillary, SP-1000 (polar) | 200 | 2190 | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following data is predicted, as verified experimental spectra are not readily available in public databases.

- ^1H NMR (Predicted, 500 MHz, CDCl_3): The proton NMR spectrum is expected to show four distinct signal regions.
 - δ 7.25-7.60 (m, 9H): A complex multiplet region corresponding to the nine protons on the two aromatic rings.
 - δ 2.71 (q, $J = 7.6$ Hz, 2H): A quartet representing the two benzylic protons of the ethyl group (- CH_2 -).
 - δ 1.28 (t, $J = 7.6$ Hz, 3H): A triplet representing the three methyl protons of the ethyl group (- CH_3).

- ^{13}C NMR (Predicted, 125 MHz, CDCl_3): Due to symmetry, 10 distinct signals are expected in the carbon NMR spectrum.
 - δ 144.5, 141.5, 141.2, 138.0 (Ar C): Quaternary (non-protonated) aromatic carbons.
 - δ 128.8, 128.5, 127.3, 127.2, 126.0 (Ar C-H): Protonated aromatic carbons.
 - δ 29.0 (- CH_2 -): Benzylic carbon.
 - δ 15.5 (- CH_3): Methyl carbon.

Mass Spectrometry (MS)

In Electron Ionization (EI) Mass Spectrometry, **3-Ethylbiphenyl** is expected to show a prominent molecular ion and a characteristic fragmentation pattern.

- Molecular Ion ($\text{M}^+\bullet$): A strong peak at $m/z = 182$, corresponding to the molecular weight of the compound. Aromatic systems are stable, leading to a readily observable molecular ion. [6]
- Base Peak: The most intense peak is expected at $m/z = 167$. This corresponds to the loss of a methyl radical ($\bullet\text{CH}_3$, 15 Da) via cleavage at the benzylic position, which is highly favorable as it forms a stable secondary benzylic carbocation.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

- $3100\text{-}3000\text{ cm}^{-1}$: Aromatic C-H stretching.
- $2970\text{-}2850\text{ cm}^{-1}$: Aliphatic C-H stretching from the ethyl group.
- $1600, 1580, 1475\text{ cm}^{-1}$: Aromatic C=C ring stretching vibrations.
- $780\text{-}740\text{ cm}^{-1}$ and $\sim 690\text{ cm}^{-1}$: Strong C-H out-of-plane bending bands, indicative of meta- and mono-substituted benzene rings, respectively.[8]

Applications in Research and Development

3-Ethylbiphenyl is primarily utilized as a synthetic intermediate or building block in the construction of more complex molecules. Its biphenyl core is a privileged scaffold in medicinal chemistry and materials science.

- Medicinal Chemistry: The biphenyl moiety is present in numerous approved drugs (e.g., Valsartan, Telmisartan). Introducing substituents like the 3-ethyl group allows for fine-tuning of steric and electronic properties, which can modulate a molecule's interaction with biological targets. Researchers can use **3-Ethylbiphenyl** as a starting point for synthesizing novel drug candidates.
- Materials Science: Substituted biphenyls are precursors to liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The specific substitution pattern influences the material's physical properties, such as its mesophase behavior or photophysical characteristics.

Safety, Handling, and Toxicology

Proper handling of **3-Ethylbiphenyl** is essential in a laboratory setting. According to the Globally Harmonized System (GHS), it presents several hazards.[\[1\]](#)

GHS Hazard Statements

- H315: Causes skin irritation.
- H318: Causes serious eye damage.
- H335: May cause respiratory irritation.
- H410: Very toxic to aquatic life with long-lasting effects.

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its environmental toxicity, it should not be released into drains or waterways.

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